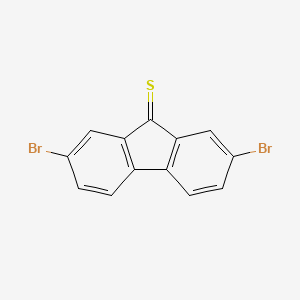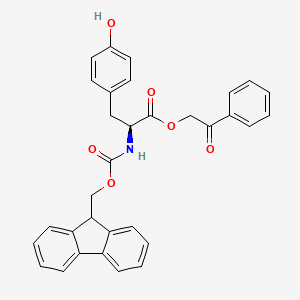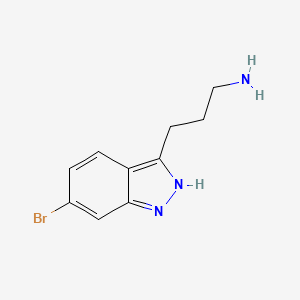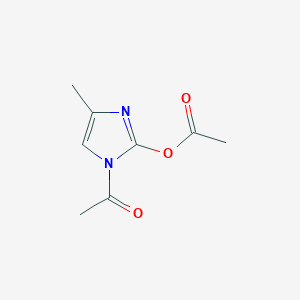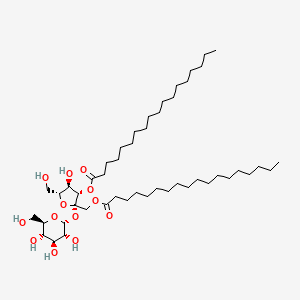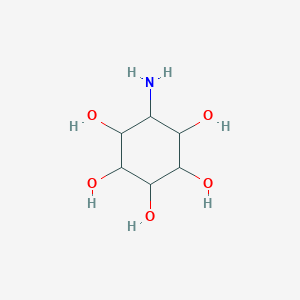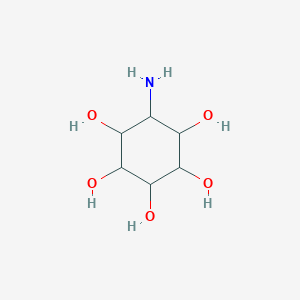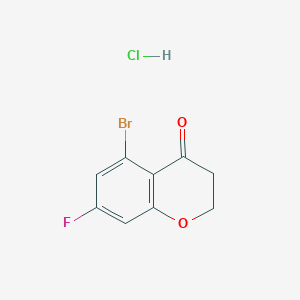
5-Chloro-2-(naphthalen-2-yl)-1h-indene-1,3(2h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(naphthalen-2-yl)-1h-indene-1,3(2h)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-naphthylamine and 5-chloro-1-indanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).
Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate compound, followed by cyclization and chlorination to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs.
化学反応の分析
Types of Reactions
5-Chloro-2-(naphthalen-2-yl)-1h-indene-1,3(2h)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted indene derivatives.
科学的研究の応用
5-Chloro-2-(naphthalen-2-yl)-1h-indene-1,3(2h)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-2-(naphthalen-2-yl)-1h-indene-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
5-Chloro-2-(naphthalen-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of an indene ring.
2-(Naphthalen-2-yl)-1H-indene-1,3(2H)-dione: Lacks the chlorine atom present in 5-Chloro-2-(naphthalen-2-yl)-1h-indene-1,3(2h)-dione.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a naphthyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
33121-92-5 |
|---|---|
分子式 |
C19H11ClO2 |
分子量 |
306.7 g/mol |
IUPAC名 |
5-chloro-2-naphthalen-2-ylindene-1,3-dione |
InChI |
InChI=1S/C19H11ClO2/c20-14-7-8-15-16(10-14)19(22)17(18(15)21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,17H |
InChIキー |
GJNAQAMMRXYLLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3C(=O)C4=C(C3=O)C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


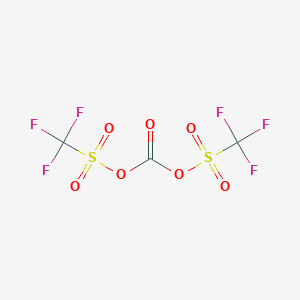
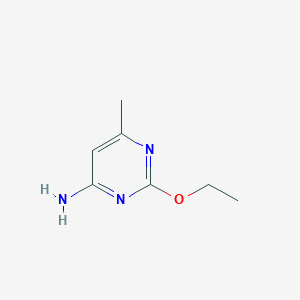
![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
